molecular formula C14H12O3 B6291756 4-(4-Carboxyphenyl)-2-methylphenol CAS No. 189161-81-7

4-(4-Carboxyphenyl)-2-methylphenol

Cat. No.: B6291756
CAS No.: 189161-81-7
M. Wt: 228.24 g/mol
InChI Key: XMTQOHCLMOKJEV-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-2-methylphenol is a phenolic compound characterized by a methyl group at the ortho position and a carboxyphenyl substituent at the para position of the central phenol ring. Its molecular formula is C15H12O4, with a molecular weight of 256.25 g/mol. The carboxy group (-COOH) on the phenyl ring enhances its acidity and solubility in polar solvents, while the methyl group contributes to hydrophobic interactions.

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTQOHCLMOKJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572288
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189161-81-7
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-carboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Carboxyphenyl)-2-methylphenol may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(4-Hydroxyphenyl)-2-methylphenol.

    Substitution: Formation of halogenated derivatives of 4-(4-Carboxyphenyl)-2-methylphenol.

Scientific Research Applications

4-(4-Carboxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate cellular processes and contribute to the compound’s biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(4-Carboxyphenyl)-2-methylphenol with structurally analogous compounds, highlighting key differences in functional groups and properties:

Compound Name Molecular Formula Substituents Key Features
4-(4-Carboxyphenyl)-2-methylphenol C15H12O4 -COOH (para), -CH3 (ortho) High acidity (pKa ~2–3 for -COOH), enhanced solubility in basic media
4-(4-Hydroxyphenyl)-2-methylphenol C13H12O2 -OH (para), -CH3 (ortho) Moderate acidity (pKa ~10 for phenol), lower solubility in polar solvents
4-(Hydroxymethyl)-2-methylphenol C9H12O2 -CH2OH (para), -CH3 (ortho) Lower acidity (pKa ~12–13), higher hydrophilicity due to -CH2OH group
2-Ethyl-4-methylphenol C9H12O -CH2CH3 (ortho), -CH3 (para) Weakly acidic (pKa ~10.3), lipophilic due to alkyl groups
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid C19H14O4 -COOH (naphthalene core) Dual -COOH groups; high rigidity and potential for metal coordination

Physicochemical Properties

  • Acidity: The para-carboxy group significantly lowers the pKa of 4-(4-Carboxyphenyl)-2-methylphenol compared to hydroxyl-substituted analogs, making it more reactive in acidic environments .
  • Solubility: The compound exhibits higher solubility in aqueous basic solutions (due to deprotonation of -COOH) than 4-(4-Hydroxyphenyl)-2-methylphenol or alkylated phenols .
  • Stability: The carboxy group may reduce thermal stability compared to methyl- or ethyl-substituted phenols, as carboxylic acids can decarboxylate at elevated temperatures .

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